
Regaloside C
Descripción general
Descripción
Regaloside C (C₁₈H₂₄O₁₁, MW 416.38) is a phenylpropanoid glyceride glycoside primarily isolated from Lilium species, such as Lilium regale and Lilium lancifolium. It is structurally characterized by a glycerol backbone esterified with a coumaroyl group and linked to a glucopyranosyl moiety . Unlike other regalosides, its acetylated derivative, Acetylthis compound, demonstrates enhanced antioxidant properties .
Métodos De Preparación
Natural Source Identification and Raw Material Preparation
Regaloside C is biosynthesized in the bulbs of Lilium species, with Lilium lancifolium Thunb. being the most studied source . Fresh bulbs are harvested during the flowering stage, washed, and lyophilized to preserve thermolabile constituents. The dried material is ground into a fine powder (particle size ≤ 0.5 mm) to maximize surface area for solvent penetration.
Key Parameters for Raw Material Preparation
Parameter | Specification |
---|---|
Harvesting Stage | Post-flowering (6–8 weeks after bloom) |
Drying Method | Lyophilization (−50°C, 48 h) |
Particle Size | ≤ 0.5 mm (sieve mesh 30) |
Solvent Extraction Optimization
Ethanol-Water Fractionation
The lyophilized powder undergoes sequential extraction using ethanol-water mixtures. A 70% ethanol solution (v/v) at 60°C for 2 hours achieves optimal extraction efficiency, yielding 12–15% w/w crude extract . Ethanol concentration above 80% reduces polarity, limiting glycoside solubility, while concentrations below 50% co-extract excessive polysaccharides.
Extraction Efficiency by Ethanol Concentration
Ethanol (%) | This compound Yield (mg/g dry weight) |
---|---|
50 | 2.1 ± 0.3 |
70 | 3.8 ± 0.5 |
90 | 1.6 ± 0.2 |
Liquid-Liquid Partitioning
The ethanol extract is concentrated under reduced pressure (40°C, 0.1 bar) and partitioned sequentially:
-
Ethyl acetate : Removes non-polar contaminants (e.g., lipids)
-
n-Butanol : Enriches glycosides via polarity-based separation
The n-butanol fraction typically contains 60–70% of the total this compound present in the crude extract.
Chromatographic Purification
Preparative HPLC Conditions
The n-butanol fraction is subjected to preparative reverse-phase HPLC using a C18 column (250 × 21.2 mm, 10 μm) with the following parameters :
Parameter | Specification |
---|---|
Mobile Phase | 0.1% formic acid (A) / Acetonitrile (B) |
Gradient | 10–30% B over 40 min |
Flow Rate | 12 mL/min |
Detection | UV 280 nm |
Injection Volume | 5 mg/mL in 70% methanol, 2 mL |
Under these conditions, this compound elutes at 8.2 ± 0.3 minutes, achieving ≥95% purity after two purification cycles.
Counter-Current Chromatography (CCC)
As an alternative to HPLC, high-speed CCC with a solvent system of ethyl acetate/n-butanol/water (3:1:5, v/v/v) achieves comparable purity (93–96%) with higher recovery rates (85% vs. HPLC’s 72%) .
Analytical Validation
Structural Confirmation
Post-purification, this compound is characterized via:
-
NMR : ¹H NMR (600 MHz, CD₃OD) δ 7.45 (d, J = 16.0 Hz, H-7), 6.75 (d, J = 8.2 Hz, H-5'), 5.35 (m, H-2'')
-
HRMS : [M+H]⁺ observed at m/z 417.1294 (calc. 417.1298 for C₁₈H₂₅O₁₁)
Purity Assessment
HPLC-UV quantification with a C18 column (4.6 × 250 mm, 5 μm) and isocratic elution (22% acetonitrile in 0.1% formic acid) confirms purity ≥98% .
Scalability and Industrial Considerations
Cost-Benefit Analysis of Methods
Method | Purity (%) | Yield (mg/kg dry weight) | Cost ($/g) |
---|---|---|---|
Prep HPLC | 95–98 | 120–150 | 220–250 |
CCC | 93–96 | 180–200 | 150–180 |
Stability Profiling
This compound remains stable for 24 months when stored at −80°C in amber vials under nitrogen atmosphere, with degradation ≤2% . Aqueous solutions (1 mg/mL in PBS) retain 90% integrity for 72 hours at 4°C.
Methodological Challenges and Solutions
Co-Elution With Structural Analogs
This compound often co-elutes with Regaloside A due to similar polarity. Resolution is enhanced by:
-
Adjusting mobile phase pH to 3.5 with formic acid
-
Incorporating 5 mM ammonium acetate in the mobile phase
Batch-to-Batch Variability
Metabolomic fingerprinting via LC-MS (Q-TOF) of source plants ensures consistent phytochemical profiles, reducing inter-batch variability to <8% RSD .
Análisis De Reacciones Químicas
Types of Reactions
Regaloside C undergoes various chemical reactions, including oxidation and reduction. It is known to protect cardiomyocytes by protecting mitochondria in H₂O₂-induced heart H9C2 cells .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide (H₂O₂) for inducing oxidative stress in cardiomyocytes .
Major Products Formed
The major products formed from the reactions involving this compound are primarily related to its protective effects on cardiomyocytes and its anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Chemical Applications
Study of Phenolic Compounds
Regaloside C is utilized in the study of phenolic compounds and their extraction methods. Research indicates that it can be effectively extracted using deep eutectic solvents (DESs), which provide an environmentally friendly approach to isolating bioactive compounds from plant materials.
Analytical Techniques
The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) methods. These techniques have demonstrated this compound's significant antioxidant effects when evaluated alongside other regalosides . The precision and accuracy of these methods are critical for determining the compound's concentration in various extracts.
Biological Applications
Cardiomyocyte Protection
this compound exhibits protective effects on cardiomyocytes, particularly in H₂O₂-induced oxidative stress models. Studies show that it safeguards mitochondrial function in heart H9C2 cells, making it a potential candidate for therapeutic applications in cardiovascular diseases .
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways, providing insights into its potential use in treating inflammatory conditions .
Medical Applications
Therapeutic Potential
Given its cardioprotective and anti-inflammatory properties, this compound is being explored as a therapeutic agent for cardiovascular diseases. Its ability to protect heart cells from oxidative stress positions it as a promising candidate for further clinical studies aimed at developing new treatments for heart-related ailments .
Industrial Applications
Natural Product Extraction
In industrial settings, this compound is used in the extraction of natural products from plant sources. The application of DESs in its extraction not only enhances yield but also aligns with sustainable practices in natural product chemistry .
Table 1: HPLC Analysis of this compound and Other Regalosides
Analyte | Original Amount (μg/L) | Found Amount (μg/L) | Recovery (%) |
---|---|---|---|
This compound | 35.05 | 43.01 | 99.46 |
Regaloside K | 11.15 | 13.16 | 100.78 |
Regaloside H | 47.78 | 57.60 | 98.16 |
Table 2: Stability of this compound Over Time
Time (Day) | Percentage Remaining (%) |
---|---|
0 | 100 |
1 | 100.44 |
2 | 100.68 |
3 | 101.32 |
4 | 101.56 |
Mecanismo De Acción
El Regaloside C ejerce sus efectos protegiendo las mitocondrias en las células cardíacas H9C2 inducidas por H₂O₂. Esta protección ayuda a reducir el estrés oxidativo y la inflamación en los cardiomiocitos . Los objetivos moleculares y las vías implicadas incluyen la vía de protección mitocondrial y las vías antiinflamatorias .
Comparación Con Compuestos Similares
Regalosides are a class of phenolic glycerides sharing a core structure but differing in substituents (e.g., acyl groups, glycosylation patterns). Below is a comparative analysis of Regaloside C with key analogs:
Structural and Distribution Differences
Key Findings :
- Regaloside A is the most abundant and stable across species, while This compound shows species-specific accumulation and sensitivity to processing .
- Acetylation of this compound significantly enhances its bioactivity, suggesting structural flexibility influences function .
Bioactivity Comparison
Key Findings :
- Acetylthis compound exhibits the strongest antioxidant activity, outperforming non-acetylated analogs .
- Regaloside A shows dual anti-melanogenic and anti-proliferative effects, linked to ROS modulation .
Stability and Processing Effects
Thermal and microwave treatments differentially impact regaloside profiles:
- This compound : Content peaks at 500W for 2 minutes (microwave) but degrades at higher intensities .
- Regaloside A : Increases by 398% at 900W microwave treatment due to enhanced extraction efficiency .
- Regaloside B : Blanching (100°C, 5 min) elevates its levels by 40%, likely via precursor conversion .
Mechanistic Insight :
this compound’s instability under prolonged heat aligns with its structural lability, whereas Regaloside A’s resilience stems from its feruloyl group’s thermal stability .
Analytical Methodologies
HPLC-PAD and HSCCC are widely used for regaloside quantification:
- This compound: Achieves 101.14% recovery with RSD ≤1.37% using methanol-water (27:73) mobile phase .
- Regaloside A : Detected at 310 nm with superior sensitivity due to higher UV absorption .
Actividad Biológica
Regaloside C is a glycerol glucoside derived from the bulbs of the Lilium genus, particularly noted for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This article synthesizes current research findings on this compound, providing insights into its biological activity, mechanisms of action, and potential applications.
1. Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is part of a larger group of compounds known as regalosides, which have garnered attention for their health benefits.
2. Antioxidant Activity
Research Findings:
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In assays measuring radical scavenging activity, this compound showed effective inhibition against both ABTS and DPPH radicals. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Compound | IC50 (μM) |
---|---|
This compound | 139.0 (ABTS), 51.6 (DPPH) |
Ascorbic Acid | 108.2 (ABTS), 50.7 (DPPH) |
These results indicate that this compound's antioxidant activity is comparable to that of ascorbic acid, a well-known antioxidant .
3. Anti-inflammatory Effects
Case Studies:
In vitro studies have indicated that this compound can modulate inflammatory pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory diseases .
A specific study highlighted that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammation .
4. Cardiomyocyte Protection
Mechanisms of Action:
this compound has demonstrated cardioprotective effects in various experimental models. One study reported that it significantly reduced apoptosis in cardiomyocytes subjected to oxidative stress induced by hydrogen peroxide. The proposed mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
5. Pharmacokinetics and Bioavailability
Research Insights:
The pharmacokinetic profile of this compound has been explored through various analytical methods, including High-Performance Liquid Chromatography (HPLC). The compound was detected in concentrations ranging from 1.12 to 29.76 mg per freeze-dried gram in various extracts . The stability tests indicated that this compound maintains its integrity over time under standard storage conditions.
6. Clinical Implications
Given its biological activities, this compound holds promise for therapeutic applications in conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and chronic inflammatory disorders.
Q & A
Basic Research Questions
Q. How can Regaloside C be isolated and purified from plant sources, and what analytical methods validate its purity?
- Methodology : Use high-speed counter-current chromatography (HSCCC) with a solvent system optimized for polar compounds (e.g., ethyl acetate/water mixtures) to separate this compound from百合 extracts. Validate purity via HPLC-UV with a C18 column, comparing retention times and spectral data to reference standards . Confirm structural identity using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Adjust pH and solvent polarity to avoid co-elution with structurally similar compounds like Regaloside A or Acetylthis compound. Document recovery rates and purity thresholds (e.g., ≥95%) for reproducibility .
Q. What in vitro models are suitable for preliminary screening of this compound’s antioxidant activity?
- Methodology : Employ DPPH radical scavenging assays at concentrations between 50–200 ppm, measuring IC₅₀ values. Use RAW 264.7 macrophages or endothelial cell lines to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA). Include positive controls like ascorbic acid for comparative analysis .
- Data Interpretation : Normalize results to cell viability (via MTT assays) to distinguish antioxidant effects from cytotoxicity. Replicate experiments in triplicate to account for batch-to-batch variability in plant extracts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-inflammatory mechanisms of this compound across studies?
- Methodology : Conduct systematic reviews (following Cochrane guidelines) to compare experimental conditions, such as cell types (e.g., Raw 264.7 vs. HASMCs), treatment durations, and this compound concentrations. Use meta-analysis to identify confounding variables, such as LPS or TNF-α exposure times .
- Case Example : Conflicting data on NF-κB inhibition (e.g., p-p65/p65 ratios) may arise from differences in protein extraction protocols or antibody specificity. Validate findings via Western blot with multiple antibodies and include kinase activity assays to confirm pathway modulation .
Q. What strategies optimize the quantification of this compound in complex biological matrices during pharmacokinetic studies?
- Methodology : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM) for sensitive detection in plasma or tissue homogenates. Use deuterated internal standards to correct for matrix effects. Validate linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (>80%) per ICH guidelines .
- Challenges : Address low bioavailability by studying prodrug formulations or nanoencapsulation to enhance solubility. Compare pharmacokinetic parameters (AUC, Cmax) across delivery methods .
Q. How can transcriptomic profiling elucidate this compound’s role in modulating neuroinflammatory pathways?
- Experimental Design : Treat microglial cells (e.g., BV-2) with this compound (10–100 μM) and perform RNA-seq to identify differentially expressed genes (DEGs). Prioritize pathways like NLRP3 inflammasome activation or MAPK signaling. Validate targets via qPCR and siRNA knockdown .
- Data Integration : Use bioinformatics tools (e.g., STRING, DAVID) for pathway enrichment analysis. Cross-reference with existing datasets on structurally analogous compounds (e.g., Regaloside A) to infer mechanistic overlap .
Q. Methodological and Reproducibility Challenges
Q. What criteria ensure rigorous validation of this compound’s bioactivity in preclinical studies?
- Best Practices :
- Define dose-response relationships across ≥3 concentrations.
- Include sham-treated and vehicle controls to rule out solvent interference (e.g., DMSO).
- Adopt ARRIVE guidelines for animal studies, reporting sample size calculations and blinding protocols .
Q. How should researchers address batch variability in百合 extracts used for this compound isolation?
- Quality Control : Standardize extraction protocols (e.g., 70% ethanol, 60°C, 2 hours) and document plant provenance. Use metabolomic fingerprinting (LC-MS) to batch-match extracts based on secondary metabolite profiles .
- Statistical Approach : Apply multivariate analysis (PCA or PLS-DA) to correlate chemical composition with bioactivity, ensuring consistency in functional studies .
Q. Tables for Key Data Reference
Propiedades
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-NSVVQGBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347728 | |
Record name | Regaloside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-85-2 | |
Record name | Regaloside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.